1,2,3,4,5,7-Hexachloronaphthalene
Overview
Description
1,2,3,4,5,7-Hexachloronaphthalene is a polychlorinated naphthalene, a group of compounds known for their environmental persistence and potential toxicity. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and have been used in various industrial applications due to their chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,7-Hexachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the compound. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,7-Hexachloronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; conducted in anhydrous conditions.
Substitution: Sodium hydroxide; conducted in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Less chlorinated naphthalenes.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
1,2,3,4,5,7-Hexachloronaphthalene has been studied for its environmental impact and potential health effects. It is used as a reference standard in environmental analysis to monitor and assess the presence of polychlorinated naphthalenes in various matrices . Additionally, it has applications in the study of polycyclic aromatic hydrocarbons (PAHs) and their behavior in the environment .
Mechanism of Action
The mechanism of action of 1,2,3,4,5,7-Hexachloronaphthalene involves its interaction with cellular membranes and enzymes. It can inhibit membrane-bound enzymes, leading to disruptions in cellular respiration and energy production. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
1,2,3,4,5,7-Hexachloronaphthalene is part of a larger group of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3,5,7-Pentachloronaphthalene
- 1,2,3,4,6,7-Hexachloronaphthalene
- 1,2,3,5,6,7-Hexachloronaphthalene
Compared to these similar compounds, this compound is unique in its specific chlorination pattern, which influences its chemical properties and reactivity. Its environmental persistence and potential for bioaccumulation make it a compound of interest in environmental studies .
Properties
IUPAC Name |
1,2,3,4,5,7-hexachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-4-6(5(12)2-3)8(14)10(16)9(15)7(4)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNUKWDDYPZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218140 | |
Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-27-4 | |
Record name | Naphthalene, 1,2,3,4,5,7-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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